molecular formula C21H19FN2O3 B2840159 (3-Fluoro-4-methoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034248-35-4

(3-Fluoro-4-methoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2840159
CAS No.: 2034248-35-4
M. Wt: 366.392
InChI Key: WLVBCIAOLBCBGL-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Properties and Quantum Chemistry Calculations

The spectroscopic properties of compounds similar to the requested chemical, specifically those involving quinolin-2-yl and phenyl methanones, have been extensively studied. These studies focus on their electronic absorption, excitation, and fluorescence properties in different solvents. Quantum chemistry calculations aid in understanding the conformational and electronic structures of these compounds, which are essential for their potential applications in fluorescence-based techniques (I. A. Z. Al-Ansari, 2016).

Anticancer Potential

Research on compounds with a similar structure, specifically 2‐anilino‐3‐aroylquinolines, indicates significant cytotoxic activity against various human cancer cell lines. These compounds have been found to inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy (P. S. Srikanth et al., 2016).

Fluorescent Labeling Reagent

The compound 6-Methoxy-4-quinolone, a related fluorophore, exhibits strong fluorescence and stability in various pH conditions. Its derivative has been used as a fluorescent labeling reagent for carboxylic acids, indicating potential applications in biochemical and biomedical analysis (Junzo Hirano et al., 2004).

Role in Chemical Transformations

Studies on the reactivity of hydroxy-substituted organic molecules with N-Fluoro class fluorinating reagents provide insights into chemical transformations involving fluoroquinolones. These transformations are crucial in synthesizing various organic compounds, potentially including the requested chemical (M. Zupan et al., 1995).

Crystal Structure and DFT Study

The crystal structure and DFT studies of related compounds, such as boric acid ester intermediates with benzene rings, help in understanding the molecular structure and physicochemical properties of similar quinolone-based compounds. This knowledge is vital for predicting the behavior and potential applications of these compounds in various scientific fields (P. Huang et al., 2021).

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-26-19-8-6-15(12-17(19)22)21(25)24-11-10-16(13-24)27-20-9-7-14-4-2-3-5-18(14)23-20/h2-9,12,16H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVBCIAOLBCBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.